Zotiraciclib

Description

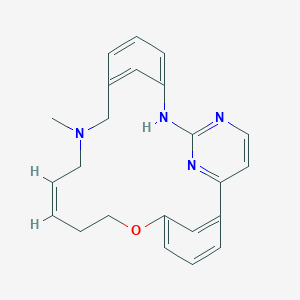

Structure

3D Structure

Properties

IUPAC Name |

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBAJLGYBMTJCY-IHWYPQMZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587492 | |

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937270-47-8 | |

| Record name | (16Z)-14-Methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1~2,6~.1~8,12~]heptacosa-1(25),2(27),3,5,8(26),9,11,16,21,23-decaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preclinical Investigations of Zotiraciclib in Cancer Models

In Vitro Studies of Zotiraciclib (B1663082) Cytotoxicity

Dose-Dependent Viability Reduction in Cancer Cell Lines

This compound has demonstrated a dose-dependent reduction in the viability of various cancer cell lines in preclinical in vitro studies. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types and even within subtypes of the same cancer. For instance, in a panel of human cancer cell lines including HL-60 (promyelocytic leukemia), HCT-116 (colon carcinoma), RAMOS (Burkitt's lymphoma), COLO205 (colon adenocarcinoma), and DU145 (prostate carcinoma), this compound inhibited proliferation with IC50 values of 0.059, 0.079, 0.033, 0.072, and 0.14 μM, respectively, after a 48-hour treatment. medchemexpress.com This indicates a potent anti-proliferative effect at nanomolar concentrations.

The cytotoxic effects are often evaluated at multiple time points, such as 24, 48, and 72 hours, to understand the time-dependent nature of the drug's action. mdpi.com In studies on pediatric diffuse midline glioma (DMG) cells, this compound robustly reduced cell viability in a dose-dependent manner across eight different patient-derived cell lines, with a median IC50 of 201 nM after 72 hours of treatment. nih.govresearchgate.net The range of IC50 values in these DMG cell lines was broad, from 11 to 1258 nM, highlighting the heterogeneity in sensitivity to the drug. nih.govresearchgate.net

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

|---|---|---|---|

| HL-60 | Promyelocytic Leukemia | 0.059 | 48 |

| HCT-116 | Colon Carcinoma | 0.079 | 48 |

| RAMOS | Burkitt's Lymphoma | 0.033 | 48 |

| COLO205 | Colon Adenocarcinoma | 0.072 | 48 |

| DU145 | Prostate Carcinoma | 0.14 | 48 |

| DMG (median) | Diffuse Midline Glioma | 0.201 | 72 |

Inhibition of Proliferation in Glioma Models

This compound has shown significant promise in preclinical glioma models, particularly those with mutations in the isocitrate dehydrogenase (IDH) gene. nih.govbiorxiv.orgpatsnap.com Studies have demonstrated that this compound has a superior efficacy in IDH-mutant glioma cells compared to their IDH-wildtype counterparts. nih.govresearchgate.net For example, the IC50 of this compound in patient-derived IDH-mutant glioma stem-like cells (GSCs) was found to be significantly lower (TS603 = 7.06 nM, BT142 = 9.00 nM) than in IDH-wildtype GSCs (GSC923 = 31.95 nM, GSC827 = 23.53 nM). nih.gov This selective sensitivity suggests a potential therapeutic window for treating IDH-mutant gliomas. nih.govbiorxiv.org

The mechanism behind this enhanced sensitivity involves the inhibition of cyclin-dependent kinase 9 (CDK9), which disrupts transcriptional processes and leads to cell death. nih.govbiorxiv.orgmdpi.com At low doses (e.g., 15 nM), this compound has been shown to suppress the phosphorylation of RNA Polymerase II and CDK9, particularly in IDH-mutant cells. nih.govbiorxiv.org This leads to a cascade of effects including mitochondrial dysfunction, oxidative stress, and ultimately, apoptosis. nih.govbiorxiv.org Furthermore, this compound has been identified as an inhibitor of PIM kinases, which contributes to the observed mitochondrial stress and bioenergetic failure in these cells. nih.govbiorxiv.org Live-cell imaging has confirmed the enhanced suppression of cell proliferation in IDH-mutant glioma cell lines following treatment with low-dose this compound. nih.gov

Evaluation in Leukemia and Multiple Myeloma Cell Models

Preclinical studies have also evaluated the efficacy of this compound in hematological malignancies such as leukemia and multiple myeloma. researchgate.net In various leukemia models, this compound has demonstrated potent anti-leukemic properties, inhibiting the proliferation of a broad range of tumor cell lines and inducing apoptosis. researchgate.net It has been shown to be particularly effective against primary cultures of progenitor cells from patients with acute myeloid leukemia (AML). researchgate.net

In multiple myeloma cell lines, this compound has been shown to potently inhibit proliferation and survival, even in the protective environment of the bone marrow niche. researchgate.net It selectively induces apoptosis in malignant plasma cells derived from patients. researchgate.net The mechanism of action in these cells involves the inhibition of key cellular pathways, leading to cell cycle arrest and apoptosis. researchgate.net For instance, in the MM1S multiple myeloma cell line, this compound's effects on the cell cycle, apoptosis induction, and loss of mitochondrial membrane potential have been analyzed. researchgate.net

In Vivo Efficacy Studies of this compound

Orthotopic Glioblastoma Mouse Models and Survival Benefit

In vivo studies using orthotopic glioblastoma mouse models, where human tumor cells are implanted into the brains of mice, have provided further evidence for the therapeutic potential of this compound. A significant survival benefit has been demonstrated in mice bearing orthotopic IDH-mutant gliomas treated with this compound. nih.govbiorxiv.orgresearchgate.net

In one study, mice with intracranial IDH-mutant gliomas (NPAI model) treated with this compound showed a significant prolongation of survival (33 days) compared to the vehicle-treated group (30 days). nih.govbiorxiv.org In contrast, no statistically significant survival benefit was observed in the IDH-wildtype glioma model (NPA model). nih.govbiorxiv.org A similar survival advantage was confirmed in a patient-derived xenograft (PDX) model, where mice with IDH-mutant tumors (GBM1-mutant) had a median survival of 76 days with this compound treatment compared to 69 days in the control group. biorxiv.org Again, no significant survival difference was seen in the corresponding IDH-wildtype model. biorxiv.org These findings support the in vitro observations of selective efficacy against IDH-mutant gliomas. nih.govbiorxiv.org Pharmacodynamic studies in these models have shown that this compound penetrates the blood-brain barrier and suppresses CDK9 activity in the tumor tissue. nih.govaacrjournals.orgaacrjournals.org

Table 2: Survival Benefit of this compound in Orthotopic Glioblastoma Mouse Models

| Mouse Model | IDH Status | Treatment | Median Survival (days) | p-value | Reference |

|---|---|---|---|---|---|

| Syngeneic (NPAI) | Mutant | This compound | 33 | 0.01 | nih.govbiorxiv.org |

| Syngeneic (NPAI) | Mutant | Vehicle | 30 | nih.govbiorxiv.org | |

| Syngeneic (NPA) | Wildtype | This compound | 20 | 0.07 | nih.govbiorxiv.org |

| Syngeneic (NPA) | Wildtype | Vehicle | 18 | nih.govbiorxiv.org | |

| PDX (GBM1-mutant) | Mutant | This compound | 76 | 0.03 | biorxiv.org |

| PDX (GBM1-mutant) | Mutant | Vehicle | 69 | biorxiv.org | |

| PDX (GBM1-wildtype) | Wildtype | This compound | 62 | 0.73 | biorxiv.org |

| PDX (GBM1-wildtype) | Wildtype | Vehicle | 65 | biorxiv.org |

Efficacy in Diffuse Midline Glioma (DMG) and Diffuse Intrinsic Pontine Glioma (DIPG) Xenograft Models

The preclinical investigation of this compound has extended to other aggressive pediatric brain tumors, including Diffuse Midline Glioma (DMG) and Diffuse Intrinsic Pontine Glioma (DIPG). nih.govresearchgate.netbiospace.com These cancers have a very poor prognosis, and effective therapies are urgently needed. nih.govresearchgate.net

In vitro studies on patient-derived DMG cells have shown that this compound robustly reduces cell viability in a dose-dependent manner. nih.govresearchgate.net This anti-cancer activity is primarily attributed to the inhibition of CDK9 and CDK7, leading to transcriptional disruption, a known vulnerability in DMGs. nih.govresearchgate.net The loss of RNA polymerase II phosphorylation and the depletion of short-lived proteins like MYC and MCL-1 have been observed following this compound treatment. nih.govresearchgate.net While specific in vivo efficacy data from DMG and DIPG xenograft models for this compound is still emerging, the promising in vitro results and the drug's ability to cross the blood-brain barrier have prompted further investigation in these challenging pediatric cancers. nih.govresearchgate.netbiospace.com

Synergistic Anti-Glioma Effects with Temozolomide (B1682018) in Preclinical Models

Preclinical research has demonstrated a synergistic anti-glioma effect when this compound is combined with temozolomide (TMZ). nih.govaacrjournals.org This synergy is observed in both TMZ-sensitive and resistant glioblastoma models. nih.govaacrjournals.org The combination of this compound and TMZ has been shown to synergistically induce glioma cell death, irrespective of the O6-methylguanine-DNA methyltransferase (MGMT) expression levels, which is a key factor in temozolomide resistance. aacrjournals.org Our prior preclinical investigations have indicated that this compound's mechanism of action involves the downregulation of CDK9 activity and its target proteins, including the anti-apoptotic proteins Mcl-1, XIAP, and survivin. clinicaltrials.govmycancergenome.orgclinicaltrials.govclinicaltrials.gov

Furthermore, extensive preclinical studies have shown that this compound not only inhibits the transcriptional process through CDK9 but also diminishes cellular ATP production by suppressing glycolysis and inducing mitochondrial dysfunction, ultimately leading to cell death in glioblastoma cells. nih.govaacrjournals.org The synergistic effect with TMZ is thought to be, in part, due to the combined impact on cellular energy production. nih.govaacrjournals.orgaacrjournals.org These promising preclinical findings, which highlight this compound's ability to target multiple survival pathways in glioblastoma and its synergy with TMZ, have provided a strong rationale for clinical trials investigating this combination in patients with recurrent high-grade astrocytomas. nih.govaacrjournals.orgmycancergenome.orgclinicaltrials.gov

Selective Efficacy in Isocitrate Dehydrogenase (IDH)-Mutant Glioma Models

Recent preclinical studies have uncovered a selective vulnerability of isocitrate dehydrogenase (IDH)-mutant gliomas to this compound. clinicaltrials.govresearchgate.netcenterwatch.com This has led to the investigation of this compound as a potential targeted therapy for this specific glioma subtype.

Differential Half Maximal Inhibitory Concentration (IC50) in IDH-Mutant Versus Wildtype Glioma Cells

A consistent finding across multiple studies is that this compound exhibits a lower half-maximal inhibitory concentration (IC50) in IDH-mutant glioma cells compared to their IDH-wildtype counterparts, indicating a greater sensitivity. researchgate.netbiorxiv.orgbiorxiv.orgnih.gov In patient-derived glioma stem-like cell models, the IC50 of this compound in IDH-mutant cells (TS603 = 7.06 nM and BT142 = 9.00 nM) was significantly lower than in IDH-wildtype cells (GSC923 = 31.95 nM and GSC827 = 23.53 nM). biorxiv.org Similarly, in a comparison of patient-derived adherent cells, the IDH-mutant cell line HT1080 had a lower IC50 (35.94 nM) than the IDH-wildtype U251 cells (66.13 nM). biorxiv.org This trend was further confirmed in isogenic cell lines, where IDH-mutant cells consistently displayed a lower IC50 than their IDH-wildtype counterparts. biorxiv.orgnih.gov For instance, the EC50 of this compound in IDH-wildtype cells was found to be twice as high as in IDH-mutant cells. nih.govoup.com

A high-throughput screening of 2,481 drugs further supported these findings, identifying this compound as one of the most effective agents against IDH-mutant glioma cell lines. researchgate.netbiorxiv.orgbiorxiv.org Mechanistically, the increased sensitivity appears to be linked to a more pronounced suppression of CDK9 and RNA Pol II phosphorylation in IDH-mutant cells at low doses of this compound. researchgate.netnih.gov

Survival Prolongation in IDH-Mutant Glioma Mouse Models

In vivo studies using mouse models of glioma have corroborated the in vitro findings, demonstrating a significant survival benefit of this compound treatment in mice bearing IDH-mutant tumors. researchgate.netbiorxiv.orgbiorxiv.org In a syngeneic mouse model with orthotopic IDH-mutant gliomas, this compound treatment significantly prolonged survival from 30 to 33 days. biorxiv.orgnih.govnih.govoup.com In contrast, no statistically significant survival prolongation was observed in the corresponding IDH-wildtype glioma model. biorxiv.orgnih.govnih.govoup.com

Further confirmation came from a patient-derived xenograft murine glioma model. biorxiv.org In this model, this compound treatment extended the survival of mice with IDH-mutant gliomas from 69 to 76 days, a statistically significant increase. biorxiv.org Again, no significant survival benefit was seen in the IDH-wildtype tumor-bearing mice. biorxiv.org While the survival prolongation in these aggressive mouse models was considered modest, it was statistically significant and provided crucial in vivo evidence of this compound's selective efficacy against IDH-mutant gliomas. biorxiv.orgnih.gov

Assessment of this compound's Blood-Brain Barrier Penetration in Preclinical Models

A critical factor for any therapeutic agent targeting brain tumors is its ability to cross the blood-brain barrier (BBB). Preclinical evidence strongly suggests that this compound can penetrate the BBB. clinicaltrials.govmycancergenome.orgclinicaltrials.govcenterwatch.combiorxiv.org Pharmacodynamic experiments in orthotopic glioblastoma mouse models have shown a suppression of CDK9 activity in the tumor tissues of mice treated with this compound, indicating that the drug reaches its intracranial target. nih.govaacrjournals.orgaacrjournals.orgaacrjournals.org The observation of pharmacodynamic effects within the brain, such as the suppression of CDK9 activity and induction of DNA damage markers like γ-H2A.X in tumor tissues, further supports the BBB penetration of this compound. biorxiv.org Studies have also suggested that this compound is unlikely to be a substrate for ABC transporter proteins, which are known to pump many drugs out of the brain, potentially enhancing its ability to cross the BBB. biorxiv.org

Preclinical Safety Pharmacology Studies

Preclinical safety pharmacology studies have been conducted to evaluate the physiological effects of this compound. clinicaltrials.gov In one such study involving beagle dogs, a single oral administration of this compound was evaluated for its cardiovascular and respiratory effects. clinicaltrials.gov

Clinical Development of Zotiraciclib in Oncological Settings

Phase I Clinical Trials

Zotiraciclib (B1663082), an oral multi-kinase inhibitor, has been the subject of several Phase I clinical trials to evaluate its potential in various oncological settings. These early-phase studies are crucial for determining the safety, tolerability, and preliminary efficacy of a new therapeutic agent.

Investigations in Recurrent High-Grade Astrocytomas and Glioblastoma (NCT02942264, EORTC 1608)

Two significant Phase I trials, NCT02942264 and EORTC 1608 (also known as the STEAM trial), have explored the use of this compound in patients with high-grade gliomas. onclive.comnih.gov this compound is a brain-penetrant compound that inhibits cyclin-dependent kinase 9 (CDK9), leading to the depletion of survival proteins like c-MYC and MCL-1, which are often overexpressed in glioblastoma. wikipedia.orgascopubs.orguniv-lille.fr

The NCT02942264 trial was a multi-arm, dose-finding study sponsored by the National Cancer Institute (NCI) that investigated this compound in combination with temozolomide (B1682018) for adults with recurrent anaplastic astrocytoma and glioblastoma. wikipedia.orgcancer.gov The EORTC 1608 trial was a three-arm, open-label, non-randomized study that assessed this compound in different settings for patients with newly diagnosed or recurrent glioblastoma. nih.govuniv-lille.frascopubs.org

In the NCT02942264 trial, the combination of this compound and temozolomide was found to be safe and tolerable for patients with recurrent high-grade astrocytomas. nih.govaacrjournals.org Fifty-three patients were enrolled in this two-stage study. nih.govaacrjournals.org The dose-limiting toxicities observed included neutropenia, diarrhea, elevated liver enzymes, and fatigue. nih.gov Notably, the this compound-induced neutropenia was often profound but transient, warranting close monitoring. nih.govaacrjournals.org All patients who experienced dose-limiting toxicities recovered. onclive.com The maximum tolerated dose (MTD) of this compound was established as 250mg in combination with either of the temozolomide schedules tested. nih.govaacrjournals.org

The EORTC 1608 trial also assessed safety, establishing an MTD of 150 mg twice weekly when combined with radiotherapy and 150 mg twice weekly in alternating weeks when combined with temozolomide in elderly patients. ascopubs.orgascopubs.org Main toxicities identified in this trial included neutropenia, gastrointestinal disorders, and hepatotoxicity. nih.govascopubs.orgascopubs.org

Preclinical studies demonstrated a synergistic anti-glioma effect when this compound was combined with temozolomide (TMZ). nih.govaacrjournals.orgclinicaltrials.gov This combination was investigated in the Phase I trial NCT02942264, which had two arms based on the TMZ dosing schedule: a dose-dense (DD) arm and a metronomic (MN) arm. nih.govaacrjournals.org The primary objective was to determine the MTD of this compound with each TMZ schedule and then compare the efficacy of the two combination regimens. cancer.govclinicaltrials.gov

The trial successfully identified the recommended dose for the combination and met its prespecified endpoint for progression-free survival (PFS). onclive.comlarvol.com The combination of dose-dense TMZ with 250mg of this compound was selected as the optimal dose and schedule for future studies. nih.govaacrjournals.org The progression-free survival rate at 4 months (PFS4) was 40% in the dose-dense arm, which compared favorably to the 25% PFS4 rate in the metronomic arm. nih.gov A particularly profound PFS benefit was noted in patients whose tumors harbored IDH mutations. onclive.comtargetedonc.com Two patients with IDH-wildtype glioblastoma experienced a partial response, suggesting treatment activity even in TMZ-refractory cases. nih.govaacrjournals.org

| Parameter | Arm 1: Dose-Dense (DD) TMZ | Arm 2: Metronomic (MN) TMZ |

|---|---|---|

| This compound MTD | 250mg | 250mg |

| Progression-Free Survival at 4 Months (PFS4) | 40% (95% CI: 0.17, 0.63) | 25% (95% CI: 0.08, 0.47) |

| Conclusion | The dose-dense TMZ regimen with 250mg this compound was chosen as the optimal schedule for future studies. nih.gov |

Exploration in Elderly Patients with Newly Diagnosed Glioblastoma

The EORTC 1608 (STEAM) trial included two arms (Group A and Group B) dedicated to exploring this compound in elderly patients (over 65 years) with newly diagnosed IDH-wildtype glioblastoma or anaplastic astrocytoma. univ-lille.frascopubs.orgresearchgate.net

Group A investigated this compound in combination with hypofractionated radiotherapy. nih.govuniv-lille.frascopubs.org

Group B explored this compound in combination with temozolomide alone. nih.govuniv-lille.frascopubs.org

The maximum tolerated dose (MTD) in these elderly patient groups was determined to be 150 mg. ascopubs.orgnih.gov Two dose-limiting toxicities were reported at the 150 mg dose level: one grade 3 seizure in Group A and one instance of multiple grade 1 events in Group B. nih.govascopubs.orgnih.gov The study concluded that this compound has overlapping toxicity with alkylating agents. nih.govascopubs.org

Single Agent Activity in Recurrent Glioblastoma

Group C of the EORTC 1608 trial was designed to evaluate the single-agent activity of this compound in patients with glioblastoma at their first relapse after standard chemoradiotherapy with temozolomide. nih.govascopubs.orgnih.gov The primary endpoint for this group was the progression-free survival rate at 6 months (PFS-6). nih.govoup.com The trial found that the single-agent clinical activity of this compound in this setting was low, with a PFS-6 of 6.7%. nih.govascopubs.orgascopubs.org

| Trial Group | Patient Population | Intervention | Key Finding |

|---|---|---|---|

| Group A | Elderly, newly diagnosed glioblastoma | This compound + Radiotherapy | MTD established at 150 mg twice weekly. nih.govascopubs.org |

| Group B | Elderly, newly diagnosed glioblastoma | This compound + Temozolomide | MTD established at 150 mg twice weekly in alternating weeks. ascopubs.orgascopubs.org |

| Group C | Recurrent glioblastoma (first relapse) | This compound Monotherapy | Low single-agent activity observed, with a PFS-6 of 6.7%. nih.govascopubs.orgascopubs.org |

Studies in Hematological Malignancies (e.g., Acute Leukemia, Multiple Myeloma, Chronic Lymphocytic Leukemia)

Prior to its investigation in brain tumors, clinical experience with this compound was primarily in the field of hematological malignancies. nih.gov Phase I studies evaluated single-agent this compound in patients with acute leukemia, multiple myeloma, and chronic lymphocytic leukemia (CLL). clinicaltrials.govdrugbank.com An interim analysis of pharmacokinetic data from these early trials included 55 patients with acute leukemia, 18 with multiple myeloma, and 8 with CLL. clinicaltrials.gov These studies were instrumental in understanding the drug's behavior in humans and informed the design of subsequent trials, including the dosing schedules used in the glioma studies. nih.govaacrjournals.org this compound has been shown to inhibit CDK9, a critical factor for stimulating transcription elongation, which is a mechanism of action relevant to these cancers. nih.gov

Phase I/II Clinical Trials

This compound for Recurrent Malignant Gliomas with IDH1 or IDH2 Mutations (NCT05588141)

A significant advancement in the clinical investigation of this compound is the ongoing Phase I/II clinical trial registered as NCT05588141. scienft.combiorxiv.org This study is specifically designed to evaluate this compound as a monotherapy in patients with recurrent malignant gliomas that harbor mutations in the isocitrate dehydrogenase 1 (IDH1) or 2 (IDH2) genes. nih.govcenterwatch.comcancer.gov Diffuse gliomas with these particular gene mutations are known to be especially aggressive, and there is a pressing need for more effective treatment options after recurrence. centerwatch.comcancer.gov

The trial enrolls patients aged 15 years and older who have histologically confirmed diffuse glioma (WHO grades 2-4) with a confirmed IDH1 or IDH2 mutation. nih.govcenterwatch.com A key eligibility criterion is that the participants must have recurrent disease, proven by histology or imaging, following prior treatments such as radiation and conventional chemotherapy. centerwatch.comcancer.gov The study's primary objectives are to first determine the recommended Phase II dose (RP2D) of this compound in the Phase I portion and then, in the Phase II portion, to evaluate the efficacy of the drug in this specific patient population. cancer.govlarvol.com This research is built upon extensive preclinical work and a previous Phase I trial that suggested this compound's potential as a precision medicine for IDH-mutant gliomas. cancer.gov

The rationale for investigating this compound in IDH-mutant gliomas stems from preclinical research indicating that these mutations create a unique therapeutic vulnerability. scienft.comcancer.gov Laboratory studies have shown that this compound selectively inhibits the growth of IDH-mutant glioma cells at lower concentrations compared to their IDH-wildtype counterparts. biorxiv.orgcancer.gov This selective efficacy suggests that patients with IDH-mutant tumors may achieve a therapeutic benefit with a lower, and potentially less toxic, dose of the drug. cancer.gov

In preclinical models, this compound demonstrated superior efficacy in IDH-mutant glioma cells. biorxiv.org For instance, patient-derived IDH-mutant glioma stem-like cells showed a lower half-maximal inhibition concentration (IC50) for this compound than IDH-wildtype cells. biorxiv.org Furthermore, in vivo animal models showed that treatment with this compound significantly prolonged the survival of mice bearing IDH-mutant gliomas. biorxiv.org

A prior Phase I study combining this compound with temozolomide also provided clinical evidence supporting this targeted approach. centerwatch.comcancer.gov A subset analysis from that trial revealed a significantly improved progression-free survival (PFS) in patients with IDH-mutant gliomas compared to those with IDH-wildtype tumors. nih.gov

The primary efficacy endpoint for the Phase II portion of the NCT05588141 trial is the 12-month progression-free survival (PFS) rate for participants with recurrent, IDH1/2-mutant, WHO grade 3 glioma. cancer.govlarvol.com

| Patient Population | Study | Endpoint | Result |

|---|---|---|---|

| Recurrent High-Grade Astrocytoma (IDH-Mutant) | Phase I (this compound + Temozolomide) | Median Progression-Free Survival | 171 days |

| Recurrent High-Grade Astrocytoma (IDH-Wild Type) | Phase I (this compound + Temozolomide) | Median Progression-Free Survival | 74 days |

| Recurrent Glioma, IDH1/2-Mutant, WHO Grade 3 | Phase II (NCT05588141) | Primary Endpoint | 12-Month Progression-Free Survival Rate |

The design of the NCT05588141 trial is fundamentally based on molecular stratification, as it exclusively enrolls patients with recurrent diffuse gliomas who have confirmed IDH1 or IDH2 mutations. nih.govcenterwatch.com This targeted enrollment strategy is a direct result of preclinical and early clinical findings that IDH-mutant gliomas are particularly susceptible to this compound. biorxiv.orgcancer.gov Over 80% of lower-grade gliomas contain IDH mutations, which alter cellular metabolism and drive cancer development but also create the specific vulnerabilities that this compound exploits. cancer.gov

By focusing solely on this molecularly defined subgroup, the trial aims to provide a clearer assessment of this compound's efficacy without the confounding variable of different underlying tumor biologies (i.e., IDH-wildtype). biorxiv.org This approach aligns with the principles of precision medicine, moving away from a one-size-fits-all treatment paradigm towards therapies tailored to the specific genetic makeup of a patient's tumor. cancer.gov The confirmation of IDH1 or IDH2 mutation status is a mandatory inclusion criterion for enrollment in the study. centerwatch.com

Novel Clinical Trial Design Implementation

The NCT05588141 study incorporates innovative design elements to enhance the efficiency and depth of its investigation.

A notable feature of the Phase II portion of the trial is its use of a matched external control cohort. The primary objective is to compare the 12-month progression-free survival of participants treated with this compound against data from an established brain tumor database. larvol.com This control group will be carefully matched based on tumor molecular characteristics and key clinical prognostic factors to ensure a relevant and robust comparison. larvol.com This design allows for the evaluation of the investigational drug's efficacy without requiring a concurrent randomized control arm, which can be challenging in studies involving rare cancer subtypes.

The trial protocol includes a dedicated surgical cohort (Cohort 5) to study the effects of this compound directly on tumor tissue. centerwatch.comlarvol.com In this "window of opportunity" design, participants scheduled for surgery receive the study drug prior to their operation. centerwatch.comcancer.gov This pre-surgical administration allows researchers to collect tumor samples that have been exposed to the drug. clinicaltrials.gov Analyzing these tissues can provide invaluable data on whether this compound penetrates the blood-brain barrier and engages its molecular targets within the glioma, offering crucial pharmacodynamic insights that can help confirm the drug's mechanism of action in patients. biorxiv.orgclinicaltrials.gov

Clinical Trial Endpoints and Outcome Measures

The clinical development of this compound in treating brain tumors, particularly high-grade gliomas, has been evaluated through various endpoints in several key clinical trials. These measures are crucial for determining the drug's efficacy, impact on tumor growth, and effect on patients' quality of life.

Progression-Free Survival Rates (PFS, PFS4, PFS-6)

Progression-free survival (PFS) is a critical endpoint in oncology trials, measuring the length of time during and after treatment that a patient lives with the disease without it getting worse. Specific time-point analyses like PFS at 4 months (PFS4) and 6 months (PFS-6) are often used as key benchmarks.

In a Phase I trial (NCT02942264) investigating this compound in combination with temozolomide for recurrent high-grade astrocytomas, PFS4 was a secondary endpoint used to efficiently determine the better temozolomide schedule to combine with this compound aacrjournals.orgnih.gov. The study was divided into two arms: Arm 1 used a dose-dense (DD) temozolomide schedule, while Arm 2 used a metronomic (MN) schedule aacrjournals.orgnih.gov. The results showed a PFS4 of 40% in the dose-dense arm, which compared favorably to the 25% PFS4 observed in the metronomic arm aacrjournals.orgnih.gov. These findings led to the selection of the dose-dense temozolomide schedule for future studies aacrjournals.orgnih.gov. A subset analysis also revealed that the median PFS in patients with IDH-mutant gliomas was significantly longer at 171 days, compared to 74 days in IDH-wildtype tumors aacrjournals.orgnih.gov.

The EORTC 1608 STEAM trial (NCT03224104), a Phase Ib study, evaluated this compound in several contexts ascopubs.orgnih.govresearchgate.net. In one part of the trial (Group C), this compound was explored as a single agent in patients with glioblastoma or anaplastic astrocytoma at first relapse ascopubs.orgnih.govresearchgate.net. The primary endpoint for this group was the progression-free survival rate at 6 months (PFS-6) ascopubs.orgnih.govascopubs.org. The trial reported a PFS-6 of 6.7% in this cohort of 50 patients, indicating low single-agent clinical activity in this setting ascopubs.orgnih.govresearchgate.netascopubs.org.

Another Phase I/II study (NCT04421214) was designed to evaluate this compound specifically in patients with recurrent gliomas harboring IDH1 or IDH2 mutations centerwatch.comcancer.gov. A key objective of the Phase II part of this trial is to determine the 12-month progression-free survival rate in this patient population centerwatch.com.

Table 1: Progression-Free Survival Data for this compound

| Trial Identifier | Treatment Arm | Patient Population | Endpoint | Result | Citation |

|---|---|---|---|---|---|

| NCT02942264 | This compound + Dose-Dense Temozolomide | Recurrent High-Grade Astrocytoma | PFS4 | 40% | aacrjournals.orgnih.govresearchgate.net |

| NCT02942264 | This compound + Metronomic Temozolomide | Recurrent High-Grade Astrocytoma | PFS4 | 25% | aacrjournals.orgnih.govresearchgate.net |

| NCT02942264 | This compound + Temozolomide | Recurrent High-Grade Astrocytoma (IDH-mutant) | Median PFS | 171 days | aacrjournals.orgnih.gov |

| NCT02942264 | This compound + Temozolomide | Recurrent High-Grade Astrocytoma (IDH-wildtype) | Median PFS | 74 days | aacrjournals.orgnih.gov |

| EORTC 1608 (STEAM) | This compound Monotherapy | Recurrent Glioblastoma or Anaplastic Astrocytoma | PFS-6 | 6.7% | ascopubs.orgnih.govresearchgate.netascopubs.org |

Objective Response Rates

The objective response rate (ORR) is a measure of the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period. In the Phase I study of this compound combined with temozolomide (NCT02942264), it was noted that two patients experienced a partial response as their best response to the treatment aacrjournals.orgnih.gov. Another report on the same trial indicated that 10% of patients experienced a reduction in tumor size onclive.com. Both patients who achieved a partial response had IDH-wildtype glioblastoma, with one having an unmethylated MGMT promoter, suggesting treatment activity even in temozolomide-refractory cases aacrjournals.orgnih.gov. The determination of the objective response rate was a secondary objective in the trial protocol clinicaltrials.gov.

Table 2: Objective Response Rate for this compound

| Trial Identifier | Treatment | Patient Population | Response Metric | Result | Citation |

|---|---|---|---|---|---|

| NCT02942264 | This compound + Temozolomide | Recurrent High-Grade Astrocytoma | Partial Response | 2 patients | aacrjournals.orgnih.gov |

| NCT02942264 | This compound + Temozolomide | Recurrent High-Grade Astrocytoma | Tumor Size Reduction | 10% of patients | onclive.com |

Patient-Reported Outcomes (PRO) Evaluation

Patient-reported outcomes (PROs) are essential for understanding the impact of treatment on a patient's quality of life and symptom burden from their own perspective.

Molecular Mechanisms of Action and Cellular Pathways

Cyclin-Dependent Kinase (CDK) Inhibition Profile

Zotiraciclib (B1663082) exhibits a distinct profile of CDK inhibition, with a primary affinity for CDK9 and notable activity against other CDKs involved in cell cycle regulation and transcription.

The principal mechanism of action of this compound is the potent inhibition of Cyclin-Dependent Kinase 9 (CDK9). nih.govwikipedia.orgcancerconnect.com CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which plays a vital role in stimulating the elongation phase of transcription by RNA Polymerase II (RNAP II). nih.govclinicaltrials.gov By inhibiting CDK9, this compound effectively suppresses the transcriptional machinery within cancer cells. nih.govbiorxiv.org This leads to a reduction in the transcription of genes essential for cancer cell survival. nih.gov The inhibitory effect of this compound on CDK9 has been demonstrated to have an IC50 of 3 nM. nih.gov Preclinical studies have confirmed that this compound suppresses CDK9 activity in tumor tissues. nih.gov This inhibition of CDK9 and subsequent transcriptional suppression is a key therapeutic vulnerability exploited by this compound in cancers with overexpression of certain survival proteins. wikipedia.orgnih.gov

| Target CDK | IC50 (nM) |

|---|---|

| CDK9 | 3 |

| CDK1 | 9 |

| CDK2 | 5 |

| CDK7 | 37 |

Downstream Molecular Effects

The inhibition of CDKs by this compound triggers a series of downstream molecular events that are detrimental to cancer cells. These effects include the depletion of critical survival proteins, suppression of the transcriptional machinery, and the induction of programmed cell death.

A significant consequence of CDK9 inhibition by this compound is the depletion of short-lived anti-apoptotic proteins, most notably c-MYC and Myeloid Cell Leukemia 1 (MCL-1). biorxiv.orgnih.govnih.govascopubs.org These proteins are frequently overexpressed in various cancers, including glioblastoma, and are critical for tumor cell survival. wikipedia.orgcancerconnect.comnih.gov The transcription of the genes encoding these proteins is highly dependent on CDK9 activity. nih.gov By suppressing transcription, this compound leads to a rapid decrease in the cellular levels of c-MYC and MCL-1, thereby promoting apoptosis. biorxiv.orgnih.govnih.gov In some cancer cell lines, this compound has been shown to potently suppress the growth of those overexpressing c-MYC. mdpi.com

This compound's inhibition of CDK9 directly impacts the phosphorylation status of RNA Polymerase II (RNAP II). biorxiv.orgnih.gov CDK9, as part of the P-TEFb complex, phosphorylates the C-terminal domain (CTD) of RNAP II at the serine 2 position. clinicaltrials.gov This phosphorylation event is a critical step for the transition from abortive to productive transcription elongation. clinicaltrials.govnih.gov Treatment with this compound has been shown to suppress the phosphorylation of RNAP II, leading to a halt in transcription elongation. nih.govmdpi.com This mechanism underlies the broad transcriptional suppression observed following this compound administration. biorxiv.org

The culmination of CDK inhibition and the subsequent downstream molecular effects is the induction of apoptosis, or programmed cell death, in cancer cells. biorxiv.org The depletion of anti-apoptotic proteins like MCL-1 disrupts the balance of pro- and anti-apoptotic signals, tipping the scales towards cell death. nih.govmdpi.com Evidence of apoptosis induction following this compound treatment includes the cleavage of Poly (ADP-ribose) polymerase (PARP) and the phosphorylation of histone H2AX, which are markers of DNA damage and apoptotic processes. clinicaltrials.gov While caspase activation has been observed, it may not be essential for this compound-induced cell death in all cases. mdpi.com

Metabolic Reprogramming and Bioenergetic Impact

This compound induces significant metabolic reprogramming in cancer cells, leading to a profound impact on their bioenergetic state. This is achieved through a multi-faceted approach that disrupts key metabolic pathways essential for tumor cell survival and proliferation.

Mitochondrial Dysfunction and Adenosine Triphosphate (ATP) Production Decrease

This compound has been shown to induce mitochondrial dysfunction, a critical event that leads to a decrease in cellular Adenosine Triphosphate (ATP) production. nih.govcancer.gov In preclinical studies involving glioblastoma cells, this compound treatment resulted in the depletion of cellular ATP. biorxiv.org This disruption of mitochondrial function is a key mechanism contributing to the cytotoxic effects of the compound in cancer cells. nih.gov Specifically, in Isocitrate Dehydrogenase (IDH)-mutant glioma cells, this compound disrupts mitochondrial respiration. biorxiv.orgnih.gov The simultaneous suppression of both oxidative phosphorylation and glycolysis by this compound results in severe bioenergetic failure in these cancer cells. biorxiv.org

Suppression of Glycolysis

In addition to disrupting mitochondrial respiration, this compound also suppresses glycolysis. nih.gov While cancer cells often upregulate glycolysis to compensate for mitochondrial stress, treatment with this compound leads to a reduction in this pathway in IDH-mutant glioma cells. biorxiv.org This suppression of glycolysis may be a consequence of Nicotinamide Adenine Dinucleotide (NAD+) depletion or the inhibition of glycolytic enzymes by reactive oxygen species (ROS). biorxiv.org The dual inhibition of both oxidative phosphorylation and glycolysis by this compound creates a severe energy crisis within the cancer cells, contributing to their death. biorxiv.org

Nicotinamide Adenine Dinucleotide (NAD+) Production Disruption and Oxidative Stress

This compound treatment disrupts the production of Nicotinamide Adenine Dinucleotide (NAD+), a crucial coenzyme for cellular redox reactions and energy metabolism. biorxiv.orgnih.gov This disruption of NAD+ production contributes to the induction of oxidative stress. biorxiv.orgnih.gov In IDH-mutant glioma cells, low doses of this compound were found to significantly increase the production of reactive oxygen species (ROS), indicating the induction of mitochondrial stress. biorxiv.org The increased ROS production leads to an imbalance in the cellular redox state, as evidenced by a significant decrease in the GSH/GSSG ratio, a key indicator of oxidative stress. biorxiv.org The depletion of NADPH, another critical molecule in the antioxidant system, further potentiates this oxidative stress. biorxiv.org

Inhibition of PIM Kinase Activity and Bioenergetic Failure

The bioenergetic failure induced by this compound is also linked to its inhibitory effect on PIM kinase activity. biorxiv.orgnih.gov Integrated biochemical profiling and transcriptomics have revealed that the suppression of PIM kinases by this compound contributes to the observed mitochondrial dysfunction and subsequent bioenergetic collapse in IDH-mutant glioma cells. biorxiv.orgnih.gov PIM kinases are known to be involved in regulating energy metabolism in cancer cells, and their inhibition by this compound represents another mechanism through which the compound exerts its anti-cancer effects. nih.gov

Inhibition of Other Kinases (JAK2, FLT3, ERK5)

This compound is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer cell proliferation and survival. nih.govmedchemexpress.com Besides its primary targets, it also demonstrates inhibitory activity against Janus Kinase 2 (JAK2), Fms-like Tyrosine Kinase 3 (FLT3), and Extracellular signal-regulated kinase 5 (ERK5). clinicaltrials.govadastrarx.commdpi.com The IC50 value for JAK2 inhibition is 19 nM, and it is also effective against FLT3 with an IC50 of 19-21 nM. clinicaltrials.gov The inhibitory activity of this compound against ERK5 has an IC50 of 43 nM. adastrarx.com This broad kinase inhibitory profile allows this compound to disrupt multiple oncogenic signaling cascades simultaneously.

| Kinase Target | IC50 (nM) |

| JAK2 | 19 |

| FLT3 | 19-21 |

| ERK5 | 43 |

Pharmacokinetic and Pharmacogenomic Research

Pharmacokinetic Profiles of Zotiraciclib (B1663082)

This compound, an orally administered multi-kinase inhibitor, has been the subject of pharmacokinetic studies to understand its behavior in the human body. wikipedia.orgclinicaltrials.gov These investigations are crucial for determining how the drug is absorbed, distributed, metabolized, and eliminated.

In one study involving 13 patients, blood samples were analyzed to determine the plasma concentration of this compound over time. aacrjournals.orgresearchgate.net A noncompartmental analysis of this data was used to establish key pharmacokinetic parameters. aacrjournals.org Another study with twelve patients reported that the maximum plasma concentration (Cmax) of this compound was reached approximately 2 hours after administration, with an elimination half-life of about 7 hours. researchgate.net The variability in these parameters across patients highlights the complex nature of drug processing in different individuals. aacrjournals.org

| Pharmacokinetic Parameter | Value | Patient Population |

|---|---|---|

| Time to Maximum Plasma Concentration (Tmax) | ~2 hours | Recurrent High-Grade Astrocytoma researchgate.net |

| Elimination Half-Life (t1/2) | ~7 hours | Recurrent High-Grade Astrocytoma researchgate.net |

| Absorption Kinetics | Apparent first-order | Recurrent High-Grade Astrocytoma aacrjournals.org |

| Elimination Kinetics | Monoexponential | Recurrent High-Grade Astrocytoma aacrjournals.org |

Drug accumulation can occur when a drug is administered repeatedly at intervals shorter than the time required for the body to eliminate the previous dose. certara.com This can lead to a gradual increase in the drug's concentration in the body until a steady state is reached. certara.com The degree of accumulation is influenced by the drug's elimination half-life and the dosing frequency. certara.com

For this compound, with a reported elimination half-life of approximately 7 hours, repeated dosing schedules require careful consideration to manage potential accumulation. researchgate.netcertara.com In clinical trials, dosing schedules have been designed based on prior experience with the drug and with the goal of avoiding overlapping toxicities when used in combination with other agents like temozolomide (B1682018). nih.gov The intermittent dosing schedule used in one study—administering this compound on specific days of a 28-day cycle—was a deliberate strategy to manage the drug's effects. nih.gov Understanding the relationship between the dosing interval and the elimination rate is fundamental in designing regimens that maintain therapeutic drug levels while minimizing the risks associated with excessive accumulation. certara.com

Pharmacogenomic Associations

Pharmacogenomics studies how an individual's genetic makeup influences their response to drugs. alliedacademies.org For this compound, research has focused on identifying genetic variations that can alter its metabolism and, consequently, its efficacy and toxicity. aacrjournals.orgnih.gov

This compound is predominantly metabolized by the cytochrome P450 enzymes CYP1A2 and CYP3A4. aacrjournals.orgnih.govclinicaltrials.govcancer.gov Genetic variations, or polymorphisms, in the genes that code for these enzymes can lead to significant differences in drug metabolism among individuals. nih.govnih.gov

A key finding from pharmacogenomic analysis is the association between the CYP1A2_5347T>C polymorphism (also known as rs2470890) and the plasma concentration of this compound. aacrjournals.orgnih.govaacrjournals.orgaacrjournals.org This single nucleotide polymorphism (SNP) has been linked to variations in the drug's area under the curve (AUC), a measure of total drug exposure over time. nih.gov

A study involving 13 patients with recurrent high-grade astrocytomas demonstrated a significant difference in this compound exposure based on their CYP1A2_5347T>C genotype. nih.gov It is hypothesized that the "C" allele of this polymorphism affects this compound metabolism by reducing the expression of the CYP1A2 enzyme. aacrjournals.orgnih.gov

| CYP1A2_5347T>C Genotype | Number of Patients (n) | Mean AUCinf (hr*µg/mL) |

|---|---|---|

| T/T (Wildtype) | 5 | 23.4 |

| C/T (Heterozygous) | 6 | 31.7 |

| C/C (Homozygous) | 2 | 51.6 |

Data from a study in patients with recurrent high-grade astrocytomas. nih.gov

The findings regarding the CYP1A2_5347T>C polymorphism have significant implications for the development of personalized treatment strategies for this compound. aacrjournals.orgresearchgate.netnih.gov Identifying a patient's genotype before starting treatment could allow for dose adjustments to achieve optimal drug exposure. aacrjournals.orgaacrjournals.org

This approach, known as genotype-guided dosing, aims to enhance therapeutic efficacy while minimizing potential toxicities by tailoring the drug regimen to an individual's unique metabolic capacity. aacrjournals.orgekb.eg For instance, patients with genotypes associated with slower metabolism (e.g., carrying the 'C' allele) might require lower doses to avoid excessive drug accumulation and adverse effects. Conversely, those with genotypes leading to faster metabolism might need higher doses to achieve a therapeutic effect. nih.gov

The validation of such predictive polymorphisms is a critical step toward implementing personalized dosing for this compound in clinical practice, moving away from a "one-size-fits-all" approach to a more precise and individualized therapeutic strategy. aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Identification and Validation of Biomarkers for Zotiraciclib Response

The identification of reliable biomarkers is crucial for predicting patient response to Zotiraciclib (B1663082) and for understanding its mechanisms of action. Research has focused on several molecular markers that correlate with the drug's efficacy and pharmacodynamic effects.

Isocitrate Dehydrogenase (IDH) Mutation Status as a Predictive Factor

Preclinical research has identified a particular vulnerability of gliomas with Isocitrate Dehydrogenase (IDH) mutations to this compound. cancer.govnih.govbiorxiv.org Studies have demonstrated that this compound has a superior efficacy in IDH-mutant glioma cells compared to their IDH-wildtype counterparts. nih.govbiorxiv.org In patient-derived glioma stem-like cell models, a lower half-maximal inhibition concentration (IC50) of this compound was observed in IDH-mutant cells. nih.govbiorxiv.org Specifically, the IC50 for IDH-mutant cells TS603 and BT142 was 7.06 nM and 9.00 nM, respectively, while for IDH-wildtype cells GSC923 and GSC827, it was significantly higher at 31.95 nM and 23.53 nM. nih.govbiorxiv.org

This enhanced sensitivity in IDH-mutant gliomas is attributed to their unique tumor biology and the drug's mechanism of action, which allows it to be effective at lower doses in these specific cells. cancer.gov The presence of an IDH mutation leads to widespread hypermethylation and reprogramming of the transcriptome, which may contribute to the increased vulnerability to the inhibition of CDK9 and RNA Polymerase II by this compound. nih.govbiorxiv.org

Clinical trial data further supports the predictive value of IDH mutation status. A phase 1 study of this compound in combination with temozolomide (B1682018) for recurrent high-grade astrocytomas showed a significantly longer progression-free survival (PFS) in patients with IDH-mutant gliomas (171 days) compared to those with IDH-wildtype tumors (74 days). nih.gov These findings have led to the initiation of clinical trials specifically evaluating this compound as a single agent for recurrent IDH-mutant gliomas. larvol.comcenterwatch.com

This compound IC50 in Glioma Stem-like Cells

| Cell Line | IDH Mutation Status | IC50 (nM) |

|---|---|---|

| TS603 | Mutant | 7.06 |

| BT142 | Mutant | 9.00 |

| GSC923 | Wildtype | 31.95 |

| GSC827 | Wildtype | 23.53 |

Cyclin-Dependent Kinase 9 (CDK9) Activity Suppression in Tumor Tissues

This compound is a potent, orally administered multi-kinase inhibitor with high potency against Cyclin-Dependent Kinase 9 (CDK9), exhibiting an IC50 of 3 nM. nih.gov A primary mechanism of action of this compound is the depletion of the oncoprotein Myc through the inhibition of CDK9. wikipedia.orgcancerconnect.com Preclinical studies have demonstrated that this compound treatment leads to the downregulation of CDK9 activity. clinicaltrials.gov In an orthotopic glioblastoma mouse model, a pharmacodynamic experiment confirmed the suppression of CDK9 activity in tumor tissues of mice treated with this compound, indicating that the drug can penetrate the blood-brain barrier and engage its target. nih.gov

The inhibition of CDK9 is a key feature of this compound's therapeutic potential, as CDK9 is a critical component for stimulating transcription elongation through RNA polymerase II. nih.govclinicaltrials.gov In a clinical trial involving patients with recurrent high-grade astrocytomas, the combination of this compound and temozolomide was found to inhibit CDK9, enhance apoptosis, and cause mitochondrial dysfunction, ultimately leading to ATP depletion in glioma cells. onclive.com

c-MYC and MCL-1 Protein Expression and Prognostic Significance

This compound's mechanism of action involves the depletion of short-lived survival proteins such as c-MYC and Myeloid Cell Leukemia 1 (MCL-1), which are frequently overexpressed in glioblastoma. ascopubs.orgnih.govnih.gov The overexpression of Myc is a known characteristic in as many as 80% of glioblastomas. wikipedia.orgcancerconnect.com Preclinical data have shown that this compound treatment leads to a decrease in the expression of anti-apoptotic proteins, including MCL-1. clinicaltrials.gov

In a clinical study, the expression of c-MYC and MCL-1 in tumors was found to be moderately cross-correlated. ascopubs.orgnih.gov A significant finding from this research was that high protein levels of MCL-1 were associated with inferior survival, highlighting its prognostic significance. ascopubs.orgnih.govnih.gov The role of CDK9 and its downstream effectors like c-MYC and MCL-1 as prognostic factors and therapeutic targets in glioblastoma is an area of ongoing investigation. nih.govnih.gov

RNA Polymerase II Phosphorylation as a Pharmacodynamic Marker

The inhibition of CDK9 by this compound has a direct impact on the phosphorylation of RNA Polymerase II (RNAPII). nih.govclinicaltrials.gov CDK9 is a crucial kinase for stimulating transcription elongation through RNAPII. nih.govclinicaltrials.gov Consequently, the level of RNAPII phosphorylation at serine 2 can be utilized as a pharmacodynamic marker to measure the extent of CDK9 inhibition by this compound in tumor tissues. clinicaltrials.gov In preclinical models, this compound has been shown to suppress the phosphorylation of RNA Pol II in glioblastoma cells. mdpi.com This suppression of RNAPII phosphorylation disrupts the transcription of anti-apoptotic proteins, contributing to the drug's therapeutic effect. mdpi.com The aberrant transcriptome of IDH-mutant tumors may further increase their vulnerability to the inhibition of RNA POLII by this compound. nih.govbiorxiv.org

Systemic Cytokine and Inflammatory Marker Changes (e.g., IL-8, IL-6, MIP-1α, MIP-1β, IP-10, MCP-1)

In a phase 1 clinical trial of this compound in combination with temozolomide for recurrent high-grade astrocytomas, an increase in the plasma levels of several cytokines was observed. nih.gov These changes suggest that this compound therapy may be associated with transient immune activation. The levels of Interleukin-6 (IL-6), Macrophage Inflammatory Protein-1 alpha (MIP-1α), Macrophage Inflammatory Protein-1 beta (MIP-1β), Interferon-gamma-inducible Protein 10 (IP-10), and Monocyte Chemoattractant Protein-1 (MCP-1) all showed increased plasma levels that peaked at 24 hours post-treatment and returned to the normal range by 72 hours. nih.gov The peak level of Interleukin-8 (IL-8) was observed to coincide temporally with the nadir of the absolute neutrophil count. nih.gov

Peak Cytokine Levels After this compound Administration

| Cytokine | Mean Baseline Level (pg/mL) | Mean Peak Level (pg/mL) | Time to Peak (hours) |

|---|---|---|---|

| IL-8 | 15.4 | 164.6 | 12 |

| IL-6 | 4.9 | 26.2 | 24 |

| MIP-1α | 19.7 | 34.5 | 24 |

| MIP-1β | 105.7 | 170.8 | 24 |

| IP-10 | 265.5 | 422.3 | 24 |

| MCP-1 | 224.2 | 312.5 | 24 |

Data derived from a representative study subject and cohort analysis in a phase 1 clinical trial.

Cellular Biomarkers

A notable pharmacodynamic effect of this compound is its impact on neutrophils. A phase I study in patients with recurrent high-grade astrocytomas revealed a significant but transient decrease in the absolute neutrophil count (ANC) following this compound administration. This reduction occurred between 12 to 24 hours after an oral dose, with recovery to baseline levels observed by 72 hours.

In addition to the decrease in neutrophil count, a transient reduction in neutrophil function was also observed. Specifically, the production of reactive oxygen species (ROS), a key component of the neutrophil's antimicrobial and antitumor activity, was significantly diminished at 24 hours post-treatment. This effect was dependent on the stimulus used to induce ROS production. While ROS production stimulated by fMLF and opsonized zymosan was significantly reduced, production stimulated by phorbol myristate acetate (PMA) was not affected. Similar to the effect on ANC, the loss of ROS production was transient and fully recovered within 72 hours.

| Parameter | Observation Time Post-Dose | Finding |

|---|---|---|

| Absolute Neutrophil Count (ANC) | 12-24 hours | Significant Decrease |

| Absolute Neutrophil Count (ANC) | 72 hours | Recovery to Baseline |

| ROS Production (fMLF-stimulated) | 24 hours | Significantly Reduced |

| ROS Production (Opsonized Zymosan-stimulated) | 24 hours | Significantly Reduced |

| ROS Production (PMA-stimulated) | 24 hours | Not Reduced |

| ROS Production (fMLF and Opsonized Zymosan-stimulated) | 72 hours | Complete Recovery |

Pharmacogenomic analyses have identified genetic polymorphisms that may influence the metabolism of this compound, presenting an opportunity for genotype-guided dosing strategies. A key finding is the association between the CYP1A2_5347T>C (rs2470890) polymorphism and the systemic exposure to this compound.

The area under the curve (AUC), a measure of total drug exposure over time, was found to be influenced by the genotype at this locus. Patients carrying the 5347T/T genotype had a lower mean AUCinf of this compound compared to those with the 5347C/T and 5347C/C genotypes. This suggests that the "C" allele may lead to reduced metabolism of this compound, resulting in higher systemic exposure. These findings indicate that polymorphisms predicting drug metabolism could, once validated, allow for personalized dosing of this compound to optimize efficacy and minimize toxicity.

| Genotype | Mean AUCinf of this compound (hr*µg/mL) |

|---|---|

| 5347T/T | 23.4 |

| 5347C/T | 31.7 |

| 5347C/C | 51.6 |

Drug Discovery and Development Aspects of Zotiraciclib

Drug Design and Medicinal Chemistry

The chemical architecture of Zotiraciclib (B1663082) is a testament to rational drug design, where specific structural features are engineered to achieve a desired biological activity profile.

This compound is classified as a small molecule macrocycle, a structural class that has gained prominence in drug discovery for its ability to enhance potency and selectivity. wikipedia.orgnih.gov The macrocyclic design imparts a degree of conformational rigidity to the molecule. nih.gov This pre-organization of the structure can lead to a more favorable binding profile to the target's ATP pocket, potentially increasing affinity and selectivity compared to more flexible, linear counterparts. nih.gov

The design of this compound resulted in a potent, spectrum-selective inhibitor of several key kinases implicated in cancer cell proliferation and survival. wikipedia.org Its primary targets include cyclin-dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3). guidetopharmacology.orgmedchemexpress.com It has a particularly high potency for CDK9, a critical regulator of transcription. wikipedia.orgnih.gov By inhibiting CDK9, this compound can deplete the MYC oncoprotein, which is overexpressed in a high percentage of gliomas and other cancers. wikipedia.orgcancerconnect.com

| Target Kinase | Biological Role | Relevance to this compound's Mechanism |

| CDK9 | Component of the positive transcription elongation factor b (P-TEFb), regulates RNA polymerase II and gene transcription. nih.gov | Inhibition leads to the depletion of short-lived oncoproteins, most notably MYC. wikipedia.orgmedchemexpress.com |

| JAK2 | A non-receptor tyrosine kinase involved in the JAK-STAT signaling pathway, crucial for cell growth and proliferation. guidetopharmacology.org | Dual inhibition may offer broader anti-cancer activity. |

| FLT3 | A receptor tyrosine kinase often mutated or overexpressed in hematological malignancies. guidetopharmacology.org | Contributes to the multi-kinase inhibitory profile of the compound. |

| CDK2, CDK5 | Other cyclin-dependent kinases involved in cell cycle regulation. onclive.comadastrarx.com | Inhibition of these kinases adds to the compound's anti-proliferative effects. |

The development of this compound is an example of rational molecular editing, a paradigm in drug discovery that involves the precise modification of a chemical scaffold to optimize its properties. acs.orgacs.org This approach moves beyond traditional trial-and-error synthesis to a more directed strategy for improving potency, selectivity, and pharmacokinetic characteristics. acs.org

Macrocyclization is a key tool in molecular editing. acs.org In the case of this compound, this strategy was employed to optimize a heavily patented pyrimidine-based chemical scaffold. acs.org Techniques such as ring-closing metathesis (RCM) are often used to transform linear or U-shaped precursor molecules into constrained macrocycles. acs.orgacs.org This transformative strategy can unlock new chemical space, improve binding affinity, and create novel intellectual property, as demonstrated by this compound and other macrocyclic kinase inhibitors. acs.orgacs.org This design approach enabled the creation of a molecule that can cross the blood-brain barrier, a critical feature for a drug intended to treat brain tumors like glioma. wikipedia.orgcotherabio.com

Regulatory Designations

The potential of this compound for treating rare and serious diseases has been recognized by major regulatory agencies, leading to special designations that aim to facilitate its development.

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have granted Orphan Drug Designation to this compound for the treatment of glioma. wikipedia.orgbiospace.com Gliomas are a group of aggressive brain tumors, including glioblastoma, that have a poor prognosis and limited effective treatment options. cancerconnect.comcancer.gov

Orphan Drug Designation is granted to therapies intended for rare diseases, defined in the U.S. as those affecting fewer than 200,000 people. cancerconnect.com This status provides the developing company with incentives such as tax credits for clinical trials and extended market exclusivity upon approval. cancerconnect.comcancer.gov The designations for this compound were based on promising data from early-phase clinical trials investigating the drug in patients with recurrent high-grade gliomas. cancer.govtargetedonc.com

| Regulatory Agency | Designation | Indication | Date Announced |

| U.S. Food and Drug Administration (FDA) | Orphan Drug Designation | Treatment of Glioma | December 2019 |

| European Medicines Agency (EMA) | Orphan Drug Designation | Treatment of Glioma | December 2019 |

Translational Research Paradigms

The clinical investigation of this compound exemplifies a modern, iterative approach to translational medicine, where laboratory findings directly inform clinical studies and vice-versa.

The development of this compound has followed a classic "bench-to-bedside" pathway. nih.gov Extensive preclinical research demonstrated that the compound could induce cell death in glioblastoma models and worked synergistically with the standard chemotherapy agent temozolomide (B1682018). nih.govaacrjournals.org These compelling laboratory findings provided a strong rationale for launching a Phase I clinical trial to investigate the combination in patients with recurrent high-grade astrocytoma. nih.govaacrjournals.org

Furthermore, the program incorporates a "bedside-to-bench" feedback loop. osinst.org Data from the clinical trials are not only used to assess the drug's potential but also to generate new hypotheses for laboratory investigation. nih.gov For instance, in-depth analysis of patient samples from the Phase I study, including pharmacokinetic and pharmacogenomic profiling, was conducted. aacrjournals.org This analysis identified a genetic polymorphism potentially linked to the drug's metabolism, suggesting that future research could lead to genotype-guided dosing strategies. nih.govaacrjournals.org This iterative process, where clinical observations inform preclinical studies to refine treatment strategies, is crucial for optimizing the therapeutic potential of novel agents like this compound. nih.gov

Individualized Drug Screening Platforms (e.g., i-CR® technology)wikipedia.org

The development and application of individualized drug screening platforms represent a significant step towards personalized medicine in oncology. For a targeted therapy like this compound, which inhibits cyclin-dependent kinases (CDKs) and can cross the blood-brain barrier, identifying patient populations most likely to respond is crucial for maximizing efficacy. cotherabio.comcotherabio.com Platforms designed to test therapies against patient-derived tumor cells in vitro can help predict clinical response and guide patient selection for clinical trials.

Cothera Bioscience, the company that acquired the exclusive worldwide rights to this compound from Adastra Pharmaceuticals in 2021, is leveraging its proprietary i-CR® technology platform for this purpose. cancer.gov The i-CR® platform is described as a powerful method for individualized drug screening and new drug development. cancer.gov Its stated goal is to utilize this technology to explore the expansion of this compound's application into other oncology indications. cancer.gov

The i-CR® technology combines a high-content screening system with the conditional reprogramming of primary cultured tumor cells. cancer.gov This technique allows for the efficient and undifferentiated expansion of patient-derived tumor cells in vitro while preserving the tumor's natural heterogeneity. cancer.gov By creating these patient-derived models, the platform aims to predict a drug's clinical response more accurately, potentially improving success rates in drug development. cancer.gov

While specific research findings from the screening of this compound using the i-CR® platform are not yet published, the principle of individualized screening is evident in the design of clinical trials for the drug. Researchers have focused on enrolling patients with specific molecular markers to identify those who would derive the most benefit, a clinical application of the same principles underlying platforms like i-CR®.

A key example is the focus on isocitrate dehydrogenase (IDH) mutations in gliomas. nih.gov Preclinical research indicated that IDH-mutant gliomas have a unique vulnerability to this compound. nih.gov This led to clinical trials specifically designed for patients with recurrent high-grade astrocytomas harboring these mutations. nih.govbioworld.com

One such Phase 1b study (NCT02942264), sponsored by the National Cancer Institute (NCI), evaluated this compound in combination with temozolomide. bioworld.comcenterwatch.com The trial provided key insights into the drug's activity in a genetically defined patient subset. A subset analysis demonstrated a significantly longer progression-free survival (PFS) in patients with IDH-mutant gliomas compared to those with IDH-wild type tumors. bioworld.com This finding suggests that IDH mutation status can be used as a biomarker to screen for patients more likely to respond to this compound. bioworld.comcenterwatch.com

The table below summarizes the progression-free survival data from this trial, highlighting the differential outcomes based on IDH mutation status.

| Tumor Genotype | Median Progression-Free Survival (Days) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|---|

| IDH-mutant | 171 | 2.3 | 1.02–5.25 | 0.015 |

| IDH-wild type | 74 |

This clinical result underscores the value of individualized screening. By identifying a specific molecular marker (IDH mutation), researchers could pinpoint a patient population that experienced a more profound benefit from the treatment. centerwatch.com This approach is foundational to the "precision medicine" model, where treatments are tailored to the individual characteristics of a patient's cancer. nih.gov The use of platforms like i-CR® is the next logical step, aiming to replicate and expand upon these findings in a high-throughput in vitro setting before advancing to clinical studies.

Further clinical investigations have continued to build on this personalized strategy. A subsequent Phase I/II study was initiated to evaluate this compound as a single agent specifically in patients with recurrent malignant gliomas that have IDH1 or IDH2 mutations. cancer.gov

The table below details the patient demographics from the initial Phase 1 study, showing the distribution of patients by molecular markers, which were critical for the subset analysis.

| Molecular Marker | Subgroup | Number of Patients |

|---|---|---|

| IDH Mutation Status | IDH-mutant | 13 |

| IDH-wildtype | 39 | |

| MGMT Promoter Status | Methylated | 24 |

| Unmethylated | 28 |

These clinical efforts, combined with the prospective use of advanced screening platforms like i-CR®, illustrate a clear trajectory in the development of this compound. The focus has shifted from broad application to a more refined, biomarker-driven strategy, aiming to deliver the therapeutic agent to the specific patient populations where it can be most effective.

Future Research Directions and Therapeutic Implications

Elucidating Mechanisms of Resistance to Zotiraciclib (B1663082)

While this compound has shown promise, the potential for tumor cells to develop resistance remains a critical area of investigation. High-grade brain tumors are known for their biological heterogeneity and complex resistance mechanisms. nih.gov Although specific mechanisms of resistance to this compound have not yet been fully elucidated in clinical settings, research into other targeted therapies provides a framework for future studies.

Potential avenues of resistance could include:

Alterations in the Drug Target: Mutations in the CDK9 gene could prevent this compound from binding effectively, thereby reducing its inhibitory action.

Bypass Signaling Pathways: Cancer cells might activate alternative survival pathways to compensate for the inhibition of CDK9. This could involve the upregulation of other kinases or survival proteins that are not targeted by this compound.

Drug Efflux Pumps: Increased expression of cellular pumps that actively remove this compound from the cancer cell could lower its intracellular concentration to sub-therapeutic levels.

Future research will need to analyze pre- and post-treatment tumor samples from patients who develop resistance to identify the specific genetic and molecular changes that drive this process. In vitro studies using patient-derived cell lines could also be instrumental in modeling and understanding these resistance pathways.

Optimizing Combination Therapy Strategies

The therapeutic efficacy of this compound can be significantly enhanced when used in combination with other anti-cancer agents. Preclinical and clinical studies have demonstrated synergistic effects, providing a strong rationale for developing optimized combination strategies.

A key combination explored is with temozolomide (B1682018) (TMZ) , an alkylating agent standardly used for glioblastoma. nih.govaacrjournals.org Preclinical studies showed that this compound and TMZ have synergistic anti-glioma effects in various models. clinicaltrials.gov This led to a Phase 1 clinical trial (NCT02942264) for patients with recurrent high-grade astrocytomas, which investigated different TMZ dosing schedules alongside this compound. nih.govaacrjournals.org The findings suggested that a dose-dense TMZ schedule combined with this compound was a promising approach for future studies. nih.gov

Beyond TMZ, other combinations are being considered. In the context of Chronic Lymphocytic Leukemia (CLL), a combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib demonstrated moderate synergy, suggesting a potential strategy for patients refractory to BCR antagonists. larvol.com Furthermore, the observation of high PD-1 expression on tumor-infiltrating lymphocytes after treatment suggests a rationale for combining this compound with immune checkpoint inhibitors . larvol.com

| Combination Agent | Cancer Type | Rationale/Key Findings | Clinical Trial ID (if applicable) |

| Temozolomide (TMZ) | High-Grade Glioma | Synergistic anti-glioma effects; combination found to be safe and identified a recommended dose. Dose-dense schedule appeared favorable. | NCT02942264 |

| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) | Moderate synergy observed in preclinical models; potential for use in patients refractory to BCR antagonists. | N/A |

| Immune Checkpoint Inhibitors | Glioma | High PD-1 expression observed on post-treatment tumor-infiltrating lymphocytes, suggesting potential for synergistic immune activation. | N/A |

| Radiotherapy | Newly Diagnosed Glioblastoma | A Phase 1b trial (EORTC 1608) explored the maximum tolerated dose of this compound with radiotherapy in elderly patients. | NCT03224104 |

Expanding Therapeutic Applications beyond Gliomas

While the primary focus of this compound's development has been on gliomas, its mechanism of action—targeting fundamental cancer pathways like transcription and cell cycle control—suggests broader applicability. wikipedia.orgcancerconnect.com Clinical experience with this compound has included studies in hematological malignancies, and there is active interest in expanding its use to other solid tumors. nih.govaacrjournals.org

Hematological Malignancies:

Chronic Lymphocytic Leukemia (CLL) and B cell malignancies: this compound's dual inhibitory activity on CLL survival pathways and BCR signaling makes it a unique compound for clinical development in these diseases. larvol.com

Acute Myeloid Leukemia (AML): Other CDK9 inhibitors are under investigation for AML, indicating a potential role for this compound in this setting. wikipedia.org

Solid Tumors:

Breast Cancer: Molecular docking analysis has identified this compound (TG-02) as a candidate drug molecule for the treatment of breast cancer. larvol.com

Other Solid Tumors: Adastra Pharmaceuticals, the company developing this compound, has expressed intent to explore its application in additional solid tumors. onclive.com

The common thread in these potential applications is often the overexpression of the oncogene Myc , a key downstream target of CDK9. wikipedia.orgcancerconnect.com Since Myc is a known driver in many cancers, its depletion by this compound represents a promising therapeutic strategy across a range of tumor types. wikipedia.orgcancerconnect.com

Development of Companion Diagnostics and Predictive Biomarker Assays

To maximize the clinical benefit of this compound and select patients who are most likely to respond, the development of companion diagnostics and predictive biomarker assays is essential. Research has already identified several promising candidates that could guide patient stratification.

One of the most significant findings is the correlation between Isocitrate Dehydrogenase (IDH) mutation status and response in glioma patients. A subset analysis of a Phase 1 trial showed that patients with IDH-mutant gliomas had a significantly longer progression-free survival (171 days) compared to those with IDH-wildtype tumors (74 days). nih.gov This suggests that IDH mutation status could be a powerful predictive biomarker for this compound efficacy. onclive.com

Other potential biomarkers are linked to this compound's mechanism of action:

MCL-1 and c-MYC: As this compound works by depleting these short-lived survival proteins, their expression levels in tumors are being investigated. ascopubs.orgnih.gov One study found that high protein levels of MCL-1 were associated with inferior survival in glioblastoma patients, highlighting its importance as a therapeutic target and potential biomarker. nih.govuzh.ch

Pharmacogenomic Markers: Analysis from a Phase 1 trial revealed that a polymorphism in the CYP1A2 gene was associated with higher drug exposure, suggesting that genetic markers could be used to personalize dosing in the future.